1-Phenylpiperazine

Catalog No.
S606401
CAS No.
92-54-6
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperazine

CAS Number

92-54-6

Product Name

1-Phenylpiperazine

IUPAC Name

1-phenylpiperazine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2

Synonyms

1-phenylpiperazine, N-phenylpiperazine, phenylpiperazine, phenylpiperazine dihydrobromide, phenylpiperazine dihydrochloride, phenylpiperazine hydrochloride, phenylpiperazine monohydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2

Alpha-Adrenergic Receptor Antagonist:

1-PP exhibits alpha-adrenergic receptor antagonist activity, meaning it can bind to alpha-adrenergic receptors without activating them, blocking the effects of natural hormones like epinephrine and norepinephrine. This property has been studied in the context of:

  • Hypertension research: Studies have investigated the potential of 1-PP derivatives for treating hypertension due to their ability to relax blood vessels [Source: PubChem, National Institutes of Health (NIH) - ].

Intestinal Permeation Enhancer:

1-PP has been explored as an intestinal permeation enhancer, a substance that can increase the absorption of other drugs through the intestines. This research focuses on improving the delivery of various medications, particularly those with poor oral bioavailability [Source: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - ].

Chemical Intermediate:

1-PP serves as a chemical intermediate in the synthesis of various other compounds with diverse applications, including pharmaceuticals and research chemicals. Its versatility as a building block allows for the creation of more complex molecules with desired properties.

Other Research Applications:

Beyond the mentioned areas, 1-PP finds use in other scientific research, including:

  • Neuropharmacology: Studies investigating its potential effects on the nervous system [Source: PubChem, National Institutes of Health (NIH) - ]
  • Drug discovery: As a tool molecule to understand the mechanisms of action of other drugs

1-Phenylpiperazine is an organic compound characterized by a phenyl group attached to a piperazine ring. Its chemical formula is C10H14N2C_{10}H_{14}N_{2}, and it has a molecular weight of approximately 162.23 g/mol. The compound is known for its structural simplicity and is often utilized in various chemical and pharmaceutical applications. It is classified under the category of substituted piperazines, which are compounds derived from piperazine by substituting one or more hydrogen atoms with different functional groups .

PPP itself does not have a well-defined mechanism of action in biological systems. However, due to its structural similarity to some psychoactive drugs, it may interact with certain receptors in the brain []. The specific mechanisms of such interactions are not fully understood and require further research.

  • Toxicity: PPP is considered toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 210 mg/kg []. This indicates that even small amounts can be harmful.
  • Flammability: PPP has a flash point of 138.3 °C, indicating it can be flammable when exposed to heat or ignition sources [].
  • Reactivity: Detailed information on specific reactivity hazards is limited. However, as with most organic compounds, it is likely to react with strong oxidizing agents.
Typical of piperazine derivatives. Notably, it can undergo:

  • N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides to yield N-acyl derivatives.
  • Hydrogenation: Reduction processes that can modify the piperazine ring or phenyl group.

These reactions are often conducted under controlled conditions to yield specific derivatives for further applications in medicinal chemistry .

1-Phenylpiperazine exhibits notable biological activities, primarily as a serotonin antagonist and reuptake inhibitor. This makes it relevant in the study of various neuropharmacological conditions, including anxiety and depression. The compound's toxicity profile indicates an oral LD50 of 210 mg/kg in rats, highlighting its potential risks when handled improperly . Furthermore, it has been investigated for its acaricidal activity against pests like Tetranychus urticae, showcasing its utility beyond human medicine .

Several methods have been developed for synthesizing 1-phenylpiperazine:

  • Direct Cyclization: Involves the reaction of phenylhydrazine with 1,2-dichloroethane in the presence of a base to form the piperazine ring.
  • Condensation Reactions: Utilizing phenylacetaldehyde and piperazine under acidic conditions to yield 1-phenylpiperazine.
  • Multicomponent Reactions: Recent studies have explored catalytic approaches to synthesize phenylpiperazine derivatives efficiently .

These methods vary in complexity and yield, allowing chemists to choose based on desired outcomes and available resources.

1-Phenylpiperazine is utilized in various fields, including:

  • Pharmaceuticals: As a precursor for synthesizing drugs targeting serotonin receptors.
  • Agriculture: In developing acaricides for pest control.
  • Chemical Research: As a model compound for studying piperazine derivatives and their interactions with biological systems .

Research has demonstrated that 1-phenylpiperazine interacts with several neurotransmitter systems, particularly serotonin receptors (5-HT receptors). These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications. Studies indicate that derivatives of this compound may enhance or inhibit receptor activity, making them valuable in drug design .

1-Phenylpiperazine shares structural similarities with several other compounds in the piperazine family. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzylpiperazineSubstituted piperazineContains a benzyl group; used as an antidepressant
DiphenylpiperazineDihydro derivativeTwo phenyl groups; exhibits distinct pharmacological properties
DiphenylmethylpiperazineSubstituted piperazineContains a diphenylmethyl group; studied for analgesic effects
PyridinylpiperazineHeterocyclic derivativeIncorporates a pyridine ring; potential antipsychotic properties
PyrimidinylpiperazineHeterocyclic derivativeContains a pyrimidine ring; investigated for anticonvulsant effects

These compounds highlight the versatility of the piperazine structure while emphasizing the unique properties of 1-phenylpiperazine, particularly its specific interactions within biological systems and its applications across different fields .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Boiling Point

286.5 °C

Heavy Atom Count

12

LogP

1.1 (LogP)

UNII

J9225CBI7D

Related CAS

2210-93-7 (mono-hydrochloride)
4004-95-9 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (35.94%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (62.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (98.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

92-54-6

Wikipedia

Phenylpiperazine

General Manufacturing Information

Piperazine, 1-phenyl-: INACTIVE

Dates

Modify: 2023-08-15
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

Explore Compound Types